



# Application Note: Flow Cytometry Analysis of B Cell Activation Following Leniolisib (CDZ173) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HW 173   |           |
| Cat. No.:            | B1673424 | Get Quote |

## Introduction

B lymphocytes (B cells) are central players in the adaptive immune response, primarily through the production of antibodies. Upon encountering a specific antigen, the B cell receptor (BCR) initiates a complex signaling cascade leading to B cell activation, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells.[1] A critical pathway in this process is mediated by phosphoinositide 3-kinase delta (PI3K $\delta$ ), a lipid kinase predominantly expressed in hematopoietic cells.[2][3] The PI3K $\delta$  pathway is crucial for B cell survival, growth, and proliferation.[4]

Leniolisib (CDZ173) is a potent and selective small-molecule inhibitor of the PI3Kδ catalytic subunit, p110δ.[2][5] By blocking PI3Kδ activity, Leniolisib inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). [2] This, in turn, prevents the activation of downstream signaling molecules such as AKT and mammalian target of rapamycin (mTOR), which are essential for B cell activation and function. [5] Leniolisib is the first treatment approved for Activated PI3Kδ Syndrome (APDS), a primary immunodeficiency caused by hyperactive PI3Kδ signaling.[5][6]

This application note provides a detailed protocol for assessing the inhibitory effect of Leniolisib (CDZ173) on B cell activation in vitro using multicolor flow cytometry. We describe methods for stimulating primary human B cells and quantifying the expression of key cell surface activation markers (CD69, CD86) and the phosphorylation status of the intracellular signaling protein AKT.



This assay is a powerful tool for researchers, scientists, and drug development professionals studying B cell biology and evaluating the potency of PI3K $\delta$  inhibitors.

## **B Cell Activation Signaling Pathway**

B cell activation is initiated by antigen binding to the BCR. This triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated  $Ig\alpha/Ig\beta$  (CD79a/CD79b) chains by Src-family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk). Concurrently, co-receptors like CD19 recruit and activate PI3K $\delta$ .[3] Activated PI3K $\delta$  phosphorylates PIP2 to generate PIP3, a key second messenger.[2] PIP3 recruits pleckstrin homology (PH) domain-containing proteins, like AKT, to the plasma membrane, leading to their activation.[7] Activated AKT promotes cell survival, proliferation, and metabolic reprogramming, often through the mTOR pathway.[4] Leniolisib (CDZ173) specifically inhibits PI3K $\delta$ , thereby blocking PIP3 production and subsequent downstream signaling, which effectively dampens B cell activation.[5]



Click to download full resolution via product page

Caption: PI3K $\delta$  signaling in B cell activation and the inhibitory action of Leniolisib (CDZ173).



## **Experimental Workflow**

The overall experimental procedure involves isolating human peripheral blood mononuclear cells (PBMCs), treating the cells with a dose range of Leniolisib (CDZ173), stimulating B cell activation, staining for cell surface and intracellular markers, and finally, acquiring and analyzing the data using a flow cytometer.





Click to download full resolution via product page

Caption: Flowchart of the experimental protocol for analyzing B cell activation.



## **Materials and Reagents**

- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
- Compound: Leniolisib (CDZ173), dissolved in DMSO
- Cell Culture: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine
- Density Gradient Medium: Ficoll-Paque PLUS
- B Cell Stimuli: F(ab')2 Fragment Goat Anti-Human IgM, Recombinant Human IL-4
- Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS), Fixation/Permeabilization Buffers
- Antibodies:
  - Anti-Human CD19 (e.g., PerCP-Cy5.5)
  - Anti-Human CD69 (e.g., PE)
  - Anti-Human CD86 (e.g., APC)
  - Anti-pAKT (S473) (e.g., Alexa Fluor 488)
  - Appropriate isotype controls
- Equipment:
  - Laminar flow hood
  - Centrifuge
  - 37°C, 5% CO2 incubator
  - Flow cytometer
  - Flow cytometry analysis software



## **Detailed Experimental Protocol**

Part A: Isolation of Human PBMCs

- Dilute fresh human whole blood 1:1 with sterile PBS in a conical tube.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque medium.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the Buffy coat layer containing PBMCs and transfer to a new tube.
- Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.
- Discard the supernatant and repeat the wash step.
- Resuspend the final cell pellet in complete RPMI-1640 medium (containing 10% FBS, penicillin-streptomycin, and L-glutamine).
- Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 2 x 10<sup>6</sup> cells/mL.

Part B: Compound Treatment and B Cell Stimulation

- Plate 1 x 10<sup>6</sup> cells (500 μL) per well in a 24-well plate.
- Prepare serial dilutions of Leniolisib (CDZ173) in complete medium. A final concentration range of 1 nM to 10 μM is recommended. Include a DMSO vehicle control.
- Add the Leniolisib dilutions to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
- Prepare a stimulation cocktail containing anti-IgM (e.g., 10  $\mu$ g/mL) and IL-4 (e.g., 20 ng/mL) in complete medium.
- Add the stimulation cocktail to all wells except for an unstimulated control well.
- Incubate the plate for 18-24 hours for activation marker analysis or 15-30 minutes for pAKT analysis at 37°C, 5% CO2.



#### Part C: Staining for Flow Cytometry

- Harvest cells from the wells and transfer to 5 mL FACS tubes.
- Centrifuge at 400 x g for 5 minutes and discard the supernatant.
- Surface Staining: Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer containing pre-titrated amounts of anti-CD19, anti-CD69, and anti-CD86 antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells with 2 mL of Staining Buffer, centrifuge, and discard the supernatant.
- Intracellular Staining (for pAKT):
  - After surface staining and washing, resuspend the cell pellet by vortexing.
  - Fix the cells by adding 100 μL of a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-20 minutes at room temperature.[8][9]
  - Wash the cells once with PBS or staining buffer.
  - Permeabilize the cells by resuspending in 100 μL of a permeabilization buffer (e.g., a saponin- or methanol-based buffer) containing the anti-pAKT antibody.[8][9]
  - Incubate for 30-60 minutes at room temperature in the dark.
  - Wash the cells twice with 2 mL of permeabilization wash buffer.
- Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

#### Part D: Data Acquisition and Analysis

- Acquire samples on a flow cytometer, collecting a minimum of 50,000-100,000 total events per sample.
- Gating Strategy:
  - Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).



- Exclude doublets using FSC-A vs FSC-H.
- From the singlet lymphocyte gate, identify the B cell population as CD19-positive cells.
- · Quantification:
  - Within the CD19+ gate, determine the percentage of cells positive for the activation markers CD69 and CD86.
  - Alternatively, measure the Median Fluorescence Intensity (MFI) of CD69, CD86, and pAKT within the B cell population.
  - Plot the percentage of positive cells or MFI against the log concentration of Leniolisib (CDZ173) to determine the IC50 value.

## **Expected Results and Data Presentation**

Treatment with Leniolisib (CDZ173) is expected to cause a dose-dependent inhibition of B cell activation. This will be observed as a decrease in the expression of surface activation markers CD69 and CD86, as well as a reduction in the phosphorylation of AKT.[10] The quantitative data can be summarized to determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Table 1: Representative IC50 Values for Inhibition of B Cell Activation Markers by Leniolisib (CDZ173)

| Species | Cell Type      | Stimulus           | Marker | IC50 (nM) | Reference |
|---------|----------------|--------------------|--------|-----------|-----------|
| Human   | Whole<br>Blood | anti-IgM +<br>IL-4 | CD69   | ~25 nM    | [2]       |
| Human   | Whole Blood    | anti-IgM + IL-     | CD86   | ~30 nM    | [2]       |

| Rat | Whole Blood | anti-IgM | CD86 | 84 nM |[2] |

Table 2: Representative IC50 Values for Inhibition of PI3K $\delta$  Pathway Signaling by Leniolisib (CDZ173)



| Species | Cell Type            | Stimulus           | Marker | IC50 (nM) | Reference |
|---------|----------------------|--------------------|--------|-----------|-----------|
| Human   | B Cells              | anti-IgM +<br>IL-4 | рАКТ   | ~20 nM    | [10]      |
| Rat     | Transfected<br>Rat-1 | -                  | рАКТ   | 17 nM     | [2]       |

| Mouse | Splenocytes | anti-IgM | pAKT | 24 nM |[2] |

Note: The IC50 values presented are representative and may vary depending on specific experimental conditions, donors, and reagents.

### Conclusion

The flow cytometry-based protocol described here provides a robust and quantitative method for evaluating the effect of the selective PI3K $\delta$  inhibitor Leniolisib (CDZ173) on B cell activation. By measuring both cell surface markers and intracellular signaling events, this assay allows for a comprehensive assessment of compound activity. This approach is highly valuable for the preclinical evaluation of immunomodulatory drugs targeting the B cell signaling pathway and for basic research into the mechanisms of immune regulation. Clinical studies have confirmed that Leniolisib effectively reduces lymphoproliferation and normalizes B cell populations in patients with APDS, validating the therapeutic strategy of targeting PI3K $\delta$ .[10][11][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) PMC [pmc.ncbi.nlm.nih.gov]







- 4. The PI3K pathway in B cell metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 8. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of B Cell Activation Following Leniolisib (CDZ173) Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673424#flow-cytometry-analysis-of-b-cell-activation-with-cdz173-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com